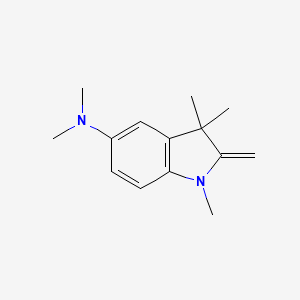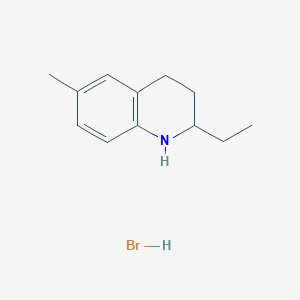
N~2~-(Methanesulfonyl)-N-methylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(Methanesulfonyl)-N-methylglycinamide is an organic compound with a unique structure that includes a methanesulfonyl group attached to a glycinamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(Methanesulfonyl)-N-methylglycinamide typically involves the reaction of methanesulfonyl chloride with N-methylglycinamide. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
N-methylglycinamide+methanesulfonyl chloride→N 2 -(Methanesulfonyl)-N-methylglycinamide+HCl
Industrial Production Methods
In an industrial setting, the production of N2-(Methanesulfonyl)-N-methylglycinamide may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters, such as temperature and pH, is common to achieve consistent results.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(Methanesulfonyl)-N-methylglycinamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the methanesulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Methanesulfonic acid.
Reduction: Methyl sulfide derivatives.
Substitution: Various substituted glycinamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N~2~-(Methanesulfonyl)-N-methylglycinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2-(Methanesulfonyl)-N-methylglycinamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modification of protein function .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A precursor in the synthesis of N2-(Methanesulfonyl)-N-methylglycinamide.
N-methylglycinamide: The starting material for the synthesis.
Methanesulfonic acid: A product of oxidation reactions involving the methanesulfonyl group.
Uniqueness
N~2~-(Methanesulfonyl)-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Propiedades
| 90774-47-3 | |
Fórmula molecular |
C4H10N2O3S |
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
2-(methanesulfonamido)-N-methylacetamide |
InChI |
InChI=1S/C4H10N2O3S/c1-5-4(7)3-6-10(2,8)9/h6H,3H2,1-2H3,(H,5,7) |
Clave InChI |
MUPRIJONUOIAHC-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CNS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4H-Naphtho[2,3-b]pyran-4-one, 2-amino-3-(3,4-dimethoxyphenyl)-](/img/structure/B14352589.png)

